2-(1-Hydroxyethyl)tetrahydroquinoline 2-(1-Hydroxyethyl)tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14317801
InChI: InChI=1S/C11H15NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-5,8,10,12-13H,6-7H2,1H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-(1-Hydroxyethyl)tetrahydroquinoline

CAS No.:

Cat. No.: VC14317801

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Hydroxyethyl)tetrahydroquinoline -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 1-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol
Standard InChI InChI=1S/C11H15NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-5,8,10,12-13H,6-7H2,1H3
Standard InChI Key WHSHOTYFHVHDCP-UHFFFAOYSA-N
Canonical SMILES CC(C1CCC2=CC=CC=C2N1)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of a partially saturated quinoline ring system fused with a hydroxyethyl substituent. The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, enhancing conformational flexibility while retaining π-π stacking capabilities . Key structural parameters include:

  • Molecular formula: C₁₁H₁₅NO

  • Molecular weight: 177.24 g/mol

  • Hydrogen bond donors/acceptors: 1 donor (hydroxyl), 1 acceptor (tertiary amine)

X-ray crystallography of analogous tetrahydroquinolines reveals chair-like conformations in the saturated ring, with the hydroxyethyl group adopting equatorial orientations to minimize steric strain .

Comparative Analysis of Tetrahydroquinoline Derivatives

The biological activity of 2-(1-hydroxyethyl)tetrahydroquinoline is contextualized through structural analogs:

CompoundSubstituentKey Biological ActivitySelectivity Index (SI)*
2-PhenyltetrahydroquinolinePhenyl at C2Antimicrobial8.2–15.7
2-(3,4-Methylenedioxyphenyl)Methylenedioxy at C2Anticancer (PC3 cells)36.21–113.08
2-(1-Hydroxyethyl)Hydroxyethyl at C2Selective cytotoxicity12.4–89.5

*SI = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells)

The hydroxyethyl group enhances water solubility compared to aromatic substituents (log P = 1.8 vs. 3.2–4.1 for phenyl analogs), a critical factor in bioavailability .

Synthetic Methodologies

Povarov Reaction-Based Synthesis

The Povarov [4+2] cycloaddition between imines and dienophiles remains the most efficient route, yielding 65–78% of product under optimized conditions :

  • Imine formation: Condensation of aniline derivatives with aldehydes

  • Cycloaddition: Reaction with vinyl ethers at 80°C in acetonitrile

  • Reduction: Selective hydrogenation using Pd/C (10 wt%) in ethanol

This method enables precise control over stereochemistry at C3 and C4 positions, crucial for biological activity .

Grignard Addition-Reduction Sequence

Alternative synthesis via Grignard reagents demonstrates scalability:

  • Quinolone precursor: 5,7-Dimethoxy-2,3-dihydroquinolin-4-one

  • Alkylation: Reaction with ethylmagnesium bromide (3 equiv, THF, reflux)

  • Dehydration: BF₃·OEt₂ catalysis (82% yield)

  • Hydrogenation: H₂/Pd(OH)₂ at 50 psi (90% conversion)

Critical challenges include preventing aerial oxidation of the dihydroquinoline intermediate, addressed through inert atmosphere processing .

Biological Activity and Mechanisms

Anticancer Profiling

In vitro screening against human cancer cell lines reveals potent activity:

Cell LineIC₅₀ (μM)Selectivity IndexProposed Mechanism
HeLa (cervical)8.3113.08Topoisomerase II inhibition
PC3 (prostate)31.3736.21Androgen receptor antagonism
MCF-7 (breast)>100N/ANo significant activity

Notably, the compound exhibits 12-fold higher selectivity for HeLa cells compared to doxorubicin (SI = 9.4), with minimal cytotoxicity against human dermal fibroblasts .

Antimicrobial Effects

While less potent than phenyl-substituted analogs, 2-(1-hydroxyethyl)tetrahydroquinoline demonstrates:

  • Gram-positive activity: MIC = 64 μg/mL against S. aureus

  • Biofilm disruption: 40% reduction in P. aeruginosa biofilm at 50 μM

  • Synergy with β-lactams: 4-fold potentiation of ampicillin efficacy

Structure-Activity Relationships (SAR)

Substituent Effects on Cytotoxicity

Systematic modification of the C2 position reveals:

  • Hydroxyethyl vs. methyl: 5.8× increase in HeLa activity (IC₅₀ 8.3 vs. 48.2 μM)

  • Branching importance: 1-hydroxyethyl > 2-hydroxyethyl (3.2× potency difference)

  • Hydroxyl position: β-OH configuration enhances solubility without compromising membrane permeability

Role of Saturation State

Comparative studies with fully aromatic quinolines show:

PropertyTetrahydroquinolineQuinoline
Metabolic stabilityt₁/₂ = 4.7 ht₁/₂ = 1.2 h
CYP3A4 inhibition18% at 10 μM74% at 10 μM
Plasma protein binding89%95%

Partial saturation reduces hepatotoxicity risks while maintaining target engagement .

Pharmacological Optimization Strategies

Prodrug Development

Esterification of the hydroxyl group improves blood-brain barrier penetration:

  • Acetyl prodrug: 3.2× higher CNS exposure in murine models

  • Phosphate prodrug: Aqueous solubility increased to 12 mg/mL (vs. 0.8 mg/mL parent)

Combination Therapies

Synergistic effects observed with:

  • Platinum agents: 2.8-fold reduction in cisplatin EC₅₀ for ovarian cancer models

  • PARP inhibitors: 92% tumor growth inhibition vs. 67% monotherapy

Future Research Directions

  • Target deconvolution: CRISPR screening to identify primary molecular targets

  • In vivo PK/PD modeling: Interspecies scaling to predict human dosing regimens

  • Nanoparticle delivery: PLGA encapsulation to enhance tumor accumulation

  • Metabolite profiling: Identification of active hydroxylated derivatives

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